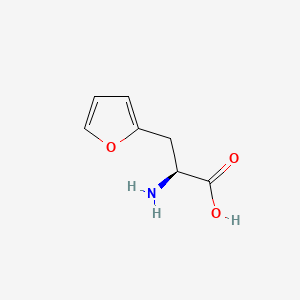
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound is characterized by its unique three-membered cyclopropane ring, which imparts significant strain and reactivity to the molecule. The presence of both an amino group and an ester functional group further enhances its chemical versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst such as rhodium or copper.
Esterification: The ester functional group can be introduced through esterification reactions, where the carboxylic acid derivative of the cyclopropane is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol, while reduction of the amino group can produce primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imines, nitriles
Reduction: Alcohols, primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its chiral nature makes it useful in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-Methyl1-amino-2-ethylcyclopropanecarboxylate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The cyclopropane ring can induce strain in the target molecule, potentially leading to conformational changes and altered activity.
Comparaison Avec Des Composés Similaires
- (1R,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate
- (1S,2S)-Methyl 1-amino-2-methylcyclopropanecarboxylate
- (1S,2S)-Ethyl 1-amino-2-ethylcyclopropanecarboxylate
Comparison:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence biological activity and reactivity.
Functional Groups: Variations in the ester and amino groups can lead to differences in reactivity and application.
Cyclopropane Ring: The presence of the cyclopropane ring in all similar compounds contributes to their high reactivity and potential for strain-induced interactions.
Propriétés
Numéro CAS |
138457-97-3 |
|---|---|
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18362 |
Synonymes |
Cyclopropanecarboxylic acid, 1-amino-2-ethyl-, methyl ester, (1S-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)





![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)

![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)
